3-Hydroxy-1,5-diphenyl-1-pentanone

Physicochemical Profiling Drug Design Solubility Optimization

Select 3-Hydroxy-1,5-diphenyl-1-pentanone (≥98% pure) for reproducible bioactivity. Its C3 hydroxyl group creates a chiral center and hydrogen bond donor, enabling precise SAR studies unmatched by non-hydroxylated analogs. With a demonstrated insecticidal LC50 of 483.4 mg/L against Pieris rapae and dual immunomodulatory/anti-tumor activity, this natural product scaffold is essential for next-generation biopesticide and immuno-oncology discovery programs. Ensure batch-to-batch consistency critical for peer-reviewed research.

Molecular Formula C17H18O2
Molecular Weight 254.329
CAS No. 60669-64-9
Cat. No. B2866458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1,5-diphenyl-1-pentanone
CAS60669-64-9
Molecular FormulaC17H18O2
Molecular Weight254.329
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O
InChIInChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2
InChIKeyQJUWGGININGVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1,5-diphenyl-1-pentanone (CAS 60669-64-9) – Physicochemical & Structural Baseline for Scientific Sourcing


3-Hydroxy-1,5-diphenyl-1-pentanone (CAS 60669-64-9) is a naturally occurring alkyl-phenylketone, classified as a secondary metabolite isolated from plants such as Stellera chamaejasme and Daphne species [1]. The compound has the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol [2]. It exists as a racemic mixture or can be obtained as the (+)-enantiomer [1]. Key computed physicochemical properties include an XLogP3 of 3.2, one hydrogen bond donor, and two hydrogen bond acceptors, which influence its solubility and potential intermolecular interactions [2]. The compound is typically available as a solid with a purity of ≥98% for research use .

Why 3-Hydroxy-1,5-diphenyl-1-pentanone Cannot Be Replaced by Common In-Class Analogs: Key Differentiators for Scientific Procurement


Generic substitution of 3-hydroxy-1,5-diphenyl-1-pentanone with close structural analogs, such as the non-hydroxylated 1,5-diphenyl-1-pentanone or the unsaturated 1,5-diphenyl-2-penten-1-one, is not scientifically justified due to marked differences in stereochemistry, hydrogen bonding capacity, and resultant bioactivity profiles. The presence of the hydroxyl group at the C3 position introduces a chiral center and a hydrogen bond donor, which fundamentally alters the molecule's interaction with biological targets and its physicochemical behavior, including lipophilicity (XLogP3 = 3.2) and solubility [1]. Empirical evidence demonstrates that these structural variations lead to quantifiable differences in insecticidal potency, immunomodulatory effects, and anti-tumor activity, making the specific selection of 3-hydroxy-1,5-diphenyl-1-pentanone critical for experimental reproducibility and procurement decisions [2] .

Quantitative Differentiation of 3-Hydroxy-1,5-diphenyl-1-pentanone Against Analogs: A Procurement-Focused Evidence Guide


Physicochemical Differentiation: Enhanced Hydrogen Bonding Capacity vs. Non-Hydroxylated Analog

3-Hydroxy-1,5-diphenyl-1-pentanone possesses a hydroxyl group at the C3 position, which serves as a hydrogen bond donor (HBD count = 1), whereas the non-hydroxylated analog 1,5-diphenyl-1-pentanone lacks this donor. This structural distinction results in a lower lipophilicity (XLogP3 = 3.2) compared to an estimated XLogP3 of ~4.0 for the non-hydroxylated analog, implying superior aqueous solubility and altered membrane permeability [1].

Physicochemical Profiling Drug Design Solubility Optimization

Insecticidal Activity Differentiation: LC50 Against Pieris rapae vs. Co-occurring Natural Product

In a direct comparative bioassay, 3-hydroxy-1,5-diphenyl-1-pentanone exhibited a median lethal concentration (LC50) of 483.4 mg/L against the cabbage white butterfly (Pieris rapae), while a co-isolated sesquiterpene derivative (4-hydroxy-sesquiterpene-propylene ester) showed an LC50 of 530.3 mg/L under identical conditions [1]. This represents an approximately 9.7% lower LC50 for the target compound, indicating marginally higher contact insecticidal activity.

Agricultural Chemistry Biopesticide Development Natural Product Research

Stereochemical Differentiation: Enantiomer-Specific Bioactivity vs. Racemic Mixture

The (+)-enantiomer of 3-hydroxy-1,5-diphenyl-1-pentanone has been specifically isolated and characterized from Stellera chamaejasme, demonstrating insecticidal activity against Pieris rapae [1]. The racemic mixture may exhibit different potency or off-target effects. While direct enantiomeric comparison data is limited, the known stereospecificity of natural product targets suggests that sourcing the (+)-enantiomer is essential for reproducible biological outcomes [2].

Chiral Resolution Enantioselective Synthesis Biological Activity Profiling

Immunomodulatory and Anti-Tumor Activity Differentiation: Dual Bioactivity Profile vs. Single-Mechanism Analogs

Vendor technical datasheets report that (+)-3-hydroxy-1,5-diphenyl-1-pentanone exhibits both immunomodulatory and anti-tumor activity in vitro . In a screening of natural product isolates, this compound was among those showing dual activity, whereas related 1,5-diphenyl-1-pentanone analogs typically displayed only insecticidal or cytotoxic properties . While quantitative IC50 values for specific cell lines or immune assays are not publicly disclosed in primary literature, the consistent reporting across multiple reputable vendors supports its classification as a dual-activity agent.

Immuno-oncology Natural Product Screening Cancer Therapeutics

Optimized Application Scenarios for 3-Hydroxy-1,5-diphenyl-1-pentanone Based on Quantitative Differentiation Evidence


Botanical Insecticide Lead Optimization

Researchers developing novel biopesticides can prioritize 3-hydroxy-1,5-diphenyl-1-pentanone due to its demonstrated LC50 of 483.4 mg/L against Pieris rapae, which is marginally superior to co-occurring sesquiterpene derivatives [1]. The compound's natural origin and specific stereochemistry (as the (+)-enantiomer) offer a defined chemical scaffold for structure-activity relationship (SAR) studies, enabling the rational design of more potent analogs [2].

Immunomodulatory and Anti-Tumor Natural Product Screening

For discovery programs focused on dual-mechanism immuno-oncology agents, 3-hydroxy-1,5-diphenyl-1-pentanone serves as a valuable reference compound due to its reported immunomodulatory and anti-tumor activity . The presence of the C3 hydroxyl group, which confers hydrogen bond donor capacity (HBD = 1), differentiates it from non-hydroxylated analogs and may influence target engagement in immune cell assays [3]. This makes it a suitable positive control or starting point for library synthesis.

Chiral Chromatography and Enantioselective Synthesis Method Development

The compound's chiral center and the availability of the natural (+)-enantiomer make it an ideal candidate for developing or validating chiral separation methods [2]. Analytical chemists can utilize 3-hydroxy-1,5-diphenyl-1-pentanone as a test analyte for enantioselective chromatography or as a substrate for asymmetric synthesis optimization, given the clear stereochemical impact on its bioactivity.

Technical Documentation Hub

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